2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide
Description
The compound 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide features a thiazole core substituted at position 2 with a 4-fluorophenyl group and at position 4 with an acetamide moiety linked to the 4-position of an indole ring. Its molecular formula is C₁₉H₁₃FN₄OS, with a molecular weight of 372.40 g/mol.
Properties
Molecular Formula |
C19H14FN3OS |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C19H14FN3OS/c20-13-6-4-12(5-7-13)19-22-14(11-25-19)10-18(24)23-17-3-1-2-16-15(17)8-9-21-16/h1-9,11,21H,10H2,(H,23,24) |
InChI Key |
LFSFTNIPGRFVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Thiazole- and Indole-Based Acetamides
Key Observations:
Thiazole Substitution: The target compound’s 4-fluorophenyl group at thiazole position 2 contrasts with Mirabegron’s amino group and the dichlorophenyl group in ’s compound, which alters electronic properties and steric bulk . Chloroacetamide derivatives (e.g., ) prioritize halogen bonding, whereas the indole in the target compound may enhance hydrophobic interactions .
Acetamide Linkage :
- The indol-4-yl group distinguishes the target compound from phenyl-based analogs (e.g., Mirabegron) and benzothiazole derivatives (e.g., ’s N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ) .
- Positional isomerism in indole (4-yl vs. 3-yl in ) could affect binding specificity .
Key Observations:
- Pharmacology: Mirabegron’s beta-3 agonism highlights the impact of amino-thiazole and ethylaminoethyl groups on receptor specificity .
- Synthesis : Most analogs (e.g., ) use carbodiimide-mediated coupling (e.g., EDCI) in aprotic solvents (CH₃CN, CH₂Cl₂), suggesting a scalable route for the target compound .
Crystallographic and Electronic Comparisons
- Crystal Packing : In , the dichlorophenyl-thiazole derivative exhibits a 61.8° dihedral angle between aromatic rings, reducing planarity and influencing hydrogen bonding (N–H⋯N motifs) . The target compound’s 4-fluorophenyl group may similarly disrupt planarity, affecting solubility and crystallinity.
Biological Activity
The compound 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide is an organic molecule that integrates a thiazole ring, a fluorophenyl group, and an indole moiety. This unique structural combination suggests potential pharmacological activities, particularly in the fields of anti-cancer and antimicrobial research.
- Molecular Formula : C19H14FN3OS
- Molecular Weight : 351.4 g/mol
- IUPAC Name : 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide
Biological Activity Overview
The biological activity of this compound has been explored across various studies, revealing promising effects in several areas:
Anticancer Activity
Research indicates that thiazole derivatives often demonstrate significant anticancer properties. The presence of the indole moiety in this compound may enhance its interaction with biological targets such as enzymes and receptors involved in cancer pathways.
Key Findings :
- Cytotoxicity : Studies show that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to have IC50 values ranging from 1.61 µg/mL to 10–30 µM against specific cancer types .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for understanding its therapeutic potential .
Antimicrobial Activity
Thiazole compounds are also known for their antimicrobial properties. The incorporation of a fluorinated phenyl group may enhance these effects.
Research Insights :
- Broad-Spectrum Activity : Preliminary studies indicate that this compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown effectiveness comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The unique combination of the thiazole and indole structures in this compound is believed to provide synergistic effects that enhance its biological activity.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Aminothiazoles | Contains thiazole ring | Antimicrobial properties |
| Indole Derivatives | Indole nucleus present | Anticancer activity |
| Thiadiazoles | Similar heterocyclic structure | Anti-inflammatory effects |
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Anticancer Studies : One study synthesized a series of thiazole-linked indoles and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives had enhanced activity due to specific substitutions on the aromatic rings .
- Antimicrobial Evaluations : Another investigation highlighted the antimicrobial potential of thiazole derivatives against resistant strains of bacteria, showing promising results that warrant further exploration for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
